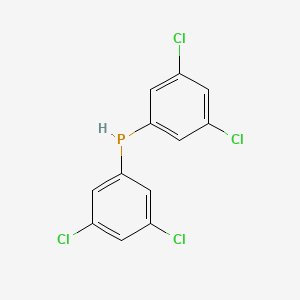![molecular formula C20H13F3O B14198123 Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]- CAS No. 858035-50-4](/img/structure/B14198123.png)
Methanone, phenyl[3'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of a trifluoromethyl group attached to a biphenyl structure, which significantly influences its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- typically involves the reaction of appropriate biphenyl derivatives with trifluoromethylating agents. Common synthetic routes include:
Friedel-Crafts Acylation: This method involves the acylation of biphenyl derivatives using trifluoromethyl ketones in the presence of a Lewis acid catalyst such as aluminum chloride.
Grignard Reaction: Another approach is the reaction of phenylmagnesium bromide with trifluoromethyl ketones, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale Friedel-Crafts acylation due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: This compound has a similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Bis(4-(trifluoromethyl)phenyl)methanone: Another related compound with two trifluoromethyl groups, which further enhances its chemical stability and reactivity.
Uniqueness
Methanone, phenyl[3’-(trifluoromethyl)[1,1’-biphenyl]-2-yl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with other molecules, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
858035-50-4 |
|---|---|
Molekularformel |
C20H13F3O |
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
phenyl-[2-[3-(trifluoromethyl)phenyl]phenyl]methanone |
InChI |
InChI=1S/C20H13F3O/c21-20(22,23)16-10-6-9-15(13-16)17-11-4-5-12-18(17)19(24)14-7-2-1-3-8-14/h1-13H |
InChI-Schlüssel |
OEAQBVFDIGADNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC(=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2-cyclohexyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14198061.png)
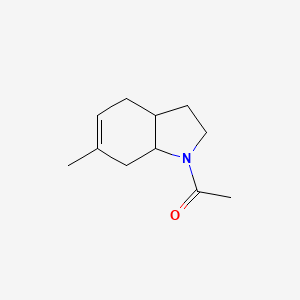
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl methanesulfonate](/img/structure/B14198072.png)
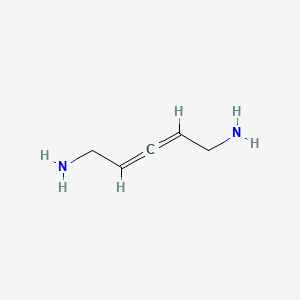
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclopentyl)methanol](/img/structure/B14198086.png)
![2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine](/img/structure/B14198091.png)
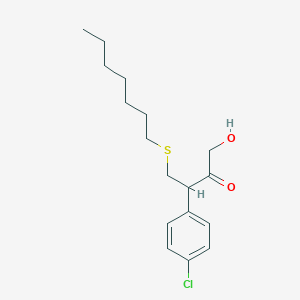

![(1E)-3-(Furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-en-1-imine](/img/structure/B14198110.png)
![3-[4-(Methaneseleninyl)phenyl]propanoic acid](/img/structure/B14198115.png)
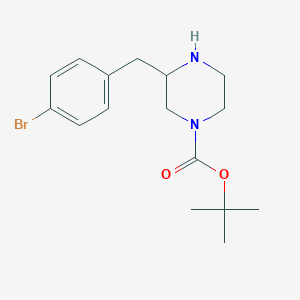
![Benzoic acid, 4-[[(2-acetyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B14198124.png)
